molecular formula C18H16N2O4 B2704457 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-26-6

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2704457
CAS No.: 1103514-26-6
M. Wt: 324.336
InChI Key: PFDKHBSJFALDIP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide is a synthetic chemical reagent designed for research applications, featuring a benzodioxole core linked to a carboxamide group. This compound is intended for use in scientific and laboratory research only. The benzodioxole scaffold is a recognized pharmacophore in medicinal chemistry, with published studies on related derivatives demonstrating significant biological activity. Specifically, benzodioxol carboxamide analogues have shown potent inhibitory effects against the α-amylase enzyme, a key target in managing type 2 diabetes . In vitro studies of similar compounds have reported IC50 values in the sub-micromolar range, indicating high potency . Furthermore, certain derivatives have exhibited selective cytotoxicity against a panel of cancer cell lines in the low micromolar range (26–65 µM), suggesting potential for investigations in oncology research . Promisingly, some compounds in this class have shown a favorable safety profile in preliminary assays, with negligible effects on the viability of normal cell lines (IC50 > 150 µM) . The mechanism of action for this chemical family is under investigation but may involve the regulation of metabolic enzymes and signaling pathways related to cell proliferation . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-19-17(21)14-8-11-4-2-3-5-13(11)20(14)18(22)12-6-7-15-16(9-12)24-10-23-15/h2-7,9,14H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDKHBSJFALDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide, with CAS Number 1103514-26-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆N₂O₄
  • Molecular Weight : 324.3 g/mol

Biological Activity Overview

Research has indicated that compounds containing the 1,3-benzodioxole moiety often exhibit significant biological activities, including insecticidal and antimicrobial properties. The specific compound studied here has shown promise in various biological assays.

Insecticidal Activity

A study highlighted the insecticidal properties of related compounds featuring the 1,3-benzodioxole structure. For instance, derivatives demonstrated effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's efficacy was measured using LC50 and LC90 values, indicating its potential as an insecticide in vector control strategies .

CompoundLC50 (μM)LC90 (μM)
Temephos (control)<10.94N/A
3,4-(Methylenedioxy) Cinnamic Acid28.9 ± 5.6162.7 ± 26.2

Cytotoxicity Studies

In assessing the safety profile of these compounds, it was found that certain derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). This suggests a favorable safety margin for potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within organisms. The presence of the benzodioxole structure is crucial for its activity, as it enhances interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of benzodioxole derivatives:

  • Insecticidal Efficacy : A recent study synthesized various benzodioxole derivatives and evaluated their larvicidal effects against Aedes aegypti. The results indicated that compounds with specific substitutions on the benzodioxole ring exhibited enhanced larvicidal activity compared to traditional insecticides .
  • Safety Assessments : In vivo studies conducted on mice treated with high doses of related compounds showed minimal behavioral effects and no significant toxicity in vital organs such as the liver and kidneys .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole vs. Indoline Carboxamides

  • N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (Compounds 8–12, 15, 16, 18) Structural Differences: These compounds replace the indoline ring in the target molecule with an indole system. Functional Impact: Indole derivatives in demonstrated lipid-lowering effects in hyperlipidemia models, suggesting that indoline analogs like the target compound may retain or modify this activity due to altered metabolic stability . Key Data:
Property Target Compound Indole Analogs (e.g., Compound 8)
Core Structure Indoline (saturated) Indole (unsaturated)
Metabolic Stability Likely higher Moderate (prone to oxidation)
Bioactivity Not reported Lipid-lowering (IC₅₀ ~10–50 μM)

Benzo[d][1,3]dioxole Derivatives

  • (E)-2-[1-(Benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide

    • Structural Similarities : Shares the benzo[d][1,3]dioxole group but incorporates a hydrazine-carbothioamide scaffold instead of indoline-carboxamide.
    • Functional Impact : The crystal structure () reveals a hydrogen bond (N2–H1N2···S1, 2.14 Å), which stabilizes the conformation. This suggests that the target compound’s benzo[d][1,3]dioxole moiety may similarly engage in hydrogen bonding with biological targets .
  • N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

    • Structural Differences : Simpler carboxamide lacking the indoline ring. The phenyl group at the amide nitrogen contrasts with the N-methylindoline in the target.
    • Functional Impact : Synthesized via oxidative coupling (), this compound’s reduced steric bulk may increase solubility but decrease target selectivity compared to the bulkier indoline derivative .

Quinolinone and Thiazole Analogs

  • 3-(Benzo[1,3]dioxole-5-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 96) Structural Differences: Replaces indoline with a quinolinone core and adds a pentyl chain. Functional Impact: The pentyl group increases lipophilicity (logP ~3.5 vs. However, the quinolinone’s ketone may reduce metabolic stability compared to the indoline’s amine .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)

    • Structural Differences : Features a thiazole ring and cyclopropanecarboxamide instead of indoline.
    • Functional Impact : The thiazole’s electronegative nitrogen may improve hydrogen-bond acceptor capacity, but the rigid cyclopropane could limit conformational adaptability compared to the indoline’s flexibility .

Critical Analysis of Structural Determinants

  • Bioavailability: The target compound’s indoline ring may confer higher metabolic stability than indole or quinolinone analogs, as saturation reduces oxidation susceptibility .
  • Binding Interactions : The benzo[d][1,3]dioxole group’s electron density could enhance π-stacking in hydrophobic pockets, while the N-methyl group balances lipophilicity and solubility .
  • Contradictions: While pentyl chains in quinolinones improve lipophilicity (), excessive bulk in thiazole derivatives () may hinder target engagement, highlighting the need for substituent optimization.

Q & A

Q. What are the key structural features of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide, and how do they influence its reactivity?

The compound comprises three critical moieties:

  • Benzo[d][1,3]dioxole : A fused bicyclic aromatic system with electron-rich oxygen atoms, enhancing electrophilic substitution reactivity .
  • Indoline-2-carboxamide : A partially saturated bicyclic system with a methyl-substituted amide group, contributing to conformational rigidity and hydrogen-bonding potential .
  • Carbonyl linker : Facilitates conjugation between the aromatic and indoline systems, influencing electronic delocalization and binding to biological targets .
    Methodological Insight : Use density functional theory (DFT) to map electron distribution and nuclear magnetic resonance (NMR) to confirm spatial arrangement (e.g., coupling constants for dihedral angles) .

Q. What synthetic routes are optimal for preparing this compound?

A multi-step approach is typically employed:

Condensation : React benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the indoline-2-carboxamide moiety under anhydrous conditions (DMF, 0–5°C) .

Methylation : Introduce the N-methyl group via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical parameters : Control reaction temperature (<50°C) to prevent racemization and optimize solvent polarity to enhance yield (e.g., dichloromethane for step 2) .

Q. How can the purity and identity of the compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.16 ppm for dioxole protons ) and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯S interactions observed in analogous compounds) .

Advanced Research Questions

Q. What mechanisms underlie its biological activity, and how can target interactions be studied?

Proposed mechanism : The compound likely inhibits enzymes (e.g., kinases) or receptors (e.g., GPCRs) via:

  • Hydrogen bonding : Amide and dioxole oxygen atoms engage with active-site residues .
  • π-π stacking : Aromatic systems interact with hydrophobic pockets .
    Methodology :
  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized targets.
  • Molecular docking : Use AutoDock Vina to simulate interactions with homology-modeled proteins .
  • Mutagenesis : Validate critical binding residues (e.g., alanine scanning) .

Q. How can contradictory bioactivity data across studies be resolved?

Common contradictions : Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. therapeutic efficacy). Resolution strategies :

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Metabolic profiling : Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation) .
  • Crystallographic analysis : Compare binding modes in different crystal forms (e.g., orthorhombic vs. monoclinic) .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Key modifications and effects :

  • Dioxole substitution : Electron-withdrawing groups (e.g., –NO₂) reduce solubility but enhance target affinity .
  • Indoline methylation : N-Methyl improves metabolic stability but may sterically hinder binding .
  • Carboxamide replacement : Thiocarboxamide derivatives show altered selectivity profiles .
    SAR workflow : Synthesize analogs via parallel chemistry (e.g., Ugi reaction), screen in high-throughput assays, and apply QSAR modeling .

Q. How can biological activity be optimized without compromising stability?

Strategies :

  • Prodrug design : Introduce ester groups at the indoline nitrogen to enhance bioavailability, with enzymatic cleavage in target tissues .
  • Salt formation : Use hydrochloride salts to improve aqueous solubility .
  • Co-crystallization : Stabilize the compound via co-formers (e.g., succinic acid) to prevent hygroscopic degradation .

Q. What experimental approaches address solubility and stability challenges?

  • Solubility : Test in buffered solutions (pH 1.2–7.4) with surfactants (e.g., Tween-80) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Cryopreservation : Lyophilize with trehalose as a cryoprotectant for long-term storage .

Specialized Technical Questions

Q. How does the crystal structure inform formulation strategies?

Observations :

  • Hydrogen-bond networks : Anti-parallel dimer formation via N–H⋯S bonds suggests excipients must avoid disrupting these interactions .
  • Disordered methyl groups : Dynamic disorder (occupancy 0.5–0.75) indicates flexibility, necessitating amorphous solid dispersions for consistent dissolution .

Q. Can synergistic effects with other therapeutic agents be predicted?

Approach :

  • Combinatorial screening : Use checkerboard assays to identify additive/synergistic pairs (e.g., with cisplatin in cancer models) .
  • Pathway analysis : Map compound-target interactions in KEGG pathways to identify co-targets (e.g., PI3K/AKT and MAPK) .

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